Indirubin-3'-monoxime is a synthetic, cell-permeable derivative of indirubin, a naturally occurring bis-indole alkaloid found in the traditional Chinese medicine recipe Danggui Longhui Wan. [, , , ] I3M is classified as a cyclin-dependent kinase (CDK) inhibitor, exhibiting inhibitory activity against various CDKs, particularly CDK1, CDK2, and CDK5. [, , ] It also demonstrates inhibitory activity against glycogen synthase kinase-3β (GSK-3β), signal transducer and activator of transcription 3 (STAT3), and the aryl hydrocarbon receptor. [, , ] I3M has emerged as a valuable tool in scientific research, particularly in the fields of oncology, neurology, and immunology, due to its multi-target inhibitory profile and the ability to modulate various cellular processes, including cell cycle progression, apoptosis, inflammation, and angiogenesis.
Indirubin-3'-monoxime is classified as an organic compound belonging to the indole family, specifically as an indoline derivative. It has been identified as a selective and potent inhibitor of cyclin-dependent kinases, which play crucial roles in cell cycle regulation. The compound's chemical structure is represented by the formula and it has an average molecular weight of approximately 277.28 g/mol .
The synthesis of indirubin-3'-monoxime involves several methods, primarily focusing on modifying the indirubin scaffold to enhance its biological activity. Notably, a study synthesized 29 derivatives of indirubin-3'-monoxime through reactions that typically involve the introduction of various substituents at specific positions on the indirubin structure. The synthetic pathway often employs oxime formation techniques, where the carbonyl group of indirubin reacts with hydroxylamine derivatives under acidic or basic conditions to yield the desired monoxime product .
Key parameters in these synthesis processes include:
Indirubin-3'-monoxime features a complex molecular structure characterized by a biindole framework. The structural analysis reveals that it contains a hydroxylamine functional group (–N=OH) attached to the carbonyl carbon of the indirubin moiety. This modification significantly influences its biological properties. The stereochemistry around the oxime group can also affect its reactivity and interaction with biological targets .
Indirubin-3'-monoxime participates in various chemical reactions, primarily due to its functional groups. It can undergo:
The compound's reactivity is essential for its antibacterial and anticancer activities, as it can disrupt cellular processes in target organisms or cells .
The mechanism of action of indirubin-3'-monoxime primarily involves its role as a cyclin-dependent kinase inhibitor. By inhibiting these kinases, it effectively halts cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells . Additionally, it has been shown to induce autophagic cell death in certain leukemia cell lines, suggesting multiple pathways through which it exerts its cytotoxic effects.
Studies indicate that indirubin-3'-monoxime increases cell membrane permeability in bacteria like Staphylococcus aureus, contributing to its antibacterial properties by allowing intracellular accumulation of toxic substances .
Indirubin-3'-monoxime exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations .
Indirubin-3'-monoxime holds promise in various scientific applications:
Indirubin-3'-monoxime (I3MO) exhibits potent and selective inhibition against multiple cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle. Biochemical studies confirm its primary targeting of CDK1/cyclin B, CDK2/cyclin E, and CDK5/p35 complexes, with half-maximal inhibitory concentrations (IC₅₀) typically in the sub-micromolar range (0.1–5 µM) [1] [3]. This selective inhibition disrupts phosphorylation of retinoblastoma protein (Rb) and other CDK substrates, leading to G₂/M phase arrest in diverse cancer cell lines [3] [8]. Notably, I3MO’s binding mode involves competitive inhibition at the ATP-binding site of CDKs, leveraging its bis-indole structure to mimic purine interactions [1]. In HBL-100 cells, I3MO treatment induces endoreplication—a aberrant DNA replication without mitosis—resulting in polyploidy and subsequent necrotic cell death, underscoring its unique anti-mitotic mechanism [3].
Table 1: Selectivity Profile of I3MO Against CDK Family Members
CDK Isoform | Primary Complex | Biological Consequence of Inhibition | Reported IC₅₀ Range |
---|---|---|---|
CDK1 | Cyclin B | G₂/M arrest; endoreplication | 0.22 - 0.45 µM |
CDK2 | Cyclin E/A | G₁/S arrest; impaired S-phase entry | 0.15 - 1.2 µM |
CDK5 | p35 | Neuronal differentiation defects | 0.10 - 0.30 µM |
CDK4/6 | Cyclin D | Weak activity (IC₅₀ > 10 µM) | > 10 µM |
I3MO demonstrates significant inhibitory activity against Aurora kinases, particularly Aurora B, a key regulator of chromosomal segregation and cytokinesis [1]. While it targets all three isoforms (Aurora A, B, C), mechanistic studies reveal its strongest affinity for Aurora B (IC₅₀ ~ 0.12 µM), disruption of which leads to defective spindle assembly, chromosome misalignment, and mitotic catastrophe [1]. This isoform selectivity arises from structural differences in the kinase active sites, allowing I3MO to preferentially bind Aurora B’s hydrophobic pocket. In multiple myeloma cells, combined inhibition of Aurora kinases and CDKs by I3MO amplifies mitotic stress, contributing to synergistic anti-tumor effects [1] [2].
I3MO acts as a competitive inhibitor of GSK-3β (IC₅₀ ≈ 22 nM), a serine/threonine kinase involved in Wnt/β-catenin signaling, metabolism, and apoptosis regulation [7] [8]. By blocking GSK-3β-mediated phosphorylation of β-catenin, I3MO stabilizes this transcriptional co-activator, promoting its nuclear translocation and activation of pro-survival genes [8]. Paradoxically, prolonged I3MO exposure in leukemia cells (e.g., K562, JM1) induces mitochondrial apoptosis via GSK-3β-dependent Mcl-1 downregulation and Bax activation [8]. This dual role highlights context-dependent outcomes of GSK-3β inhibition—either pro-oncogenic or tumor-suppressive—based on cellular background and treatment duration.
I3MO suppresses JNK1 activity (IC₅₀ ~ 1.5 µM), attenuating stress-induced phosphorylation of c-Jun and other transcription factors [6]. In renal cell carcinoma (RCC) models, JNK1 inhibition correlates with reduced expression of survivin, an inhibitor of apoptosis protein (IAP), sensitizing cells to intrinsic apoptosis [6]. This pathway modulation complements I3MO’s core CDK/GSK-3β inhibition, broadening its anti-proliferative impact.
Beyond kinase inhibition, I3MO directly impairs proteasome function by targeting regulatory particles. In multiple myeloma (MM), I3MO binds PSME3 (PA28γ) and PSME4 (PA200), proteasome activators critical for substrate recognition and processing [2]. This interaction reduces chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) proteolytic activities by 40–70%, leading to accumulation of polyubiquitinated proteins and proteotoxic stress [2]. Clinically, PSME3/4 overexpression correlates with bortezomib resistance in relapsed/refractory MM (RRMM), positioning I3MO as a resensitizing agent. Knockdown of PSME3 or PSME4 mimics I3MO’s effects, validating these targets [2].
Table 2: I3MO-Mediated Proteasome Inhibition Mechanisms
Target | Function | Effect of I3MO | Downstream Consequence |
---|---|---|---|
PSME3 (PA28γ) | 11S proteasome activator | Binds and downregulates expression | ↓ Proteasomal degradation |
PSME4 (PA200) | Proteasome assembly/recruitment | Binds and promotes degradation | ↑ Aggresome formation |
NF-κB | Transcription factor | Inhibits nuclear translocation | ↓ Anti-apoptotic gene expression |
USP7 | Deubiquitinating enzyme | Downregulates expression | ↑ NEK2 degradation |
Recent studies identify TRIM28 (Tripartite Motif-Containing 28) as a critical target of I3MO derivatives like I3MV-8b [4]. TRIM28 acts as an E3 ubiquitin ligase and transcriptional scaffold, promoting expression of proteasome subunits (e.g., PSMB5, PSMC1) and autophagy genes (e.g., ATG5, LC3) [4]. I3MV-8b reduces TRIM28 transcription by >50%, depleting proteasome/autophagy components and disrupting protein homeostasis. TRIM28 also interacts with 14-3-3ζ, accelerating its ubiquitin-mediated degradation; this impairs autophagy initiation by releasing Beclin-1 inhibition [4]. Consequently, dual suppression of proteasomal and autophagic pathways induces paraprotein overload, a vulnerability exploitable in MM therapy.
I3MO triggers mitochondrial apoptosis through multi-faceted mechanisms:
I3MO promotes autophagosome formation via LC3-II conversion and Beclin-1 upregulation in leukemia cells [8]. However, when combined with proteasome inhibitors (e.g., bortezomib), it creates dual protein homeostasis disruption: proteasome inhibition increases misfolded proteins, while autophagy blockade (via TRIM28/14-3-3ζ suppression) prevents their clearance [4]. This synergy overwhelms MM cells, enhancing apoptosis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: